molecular formula C6H10N2O B1490769 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol CAS No. 1357352-56-7

1-(3-Methyl-1H-pyrazol-4-yl)-ethanol

Cat. No. B1490769
CAS RN: 1357352-56-7
M. Wt: 126.16 g/mol
InChI Key: LMHZDERXBFIBNC-UHFFFAOYSA-N
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Description

“1-(3-Methyl-1H-pyrazol-4-yl)-ethanone” is a compound with the CAS Number: 105224-04-2. It has a molecular weight of 124.14 and its molecular formula is C6H8N2O . It is a light yellow solid .


Molecular Structure Analysis

The InChI code for “1-(3-Methyl-1H-pyrazol-4-yl)-ethanone” is 1S/C6H8N2O/c1-4-6(5(2)9)3-7-8-4/h3H,1-2H3,(H,7,8) .


Physical And Chemical Properties Analysis

“1-(3-Methyl-1H-pyrazol-4-yl)-ethanone” is a light yellow solid .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Researchers have developed methods for synthesizing a range of novel compounds using 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol and similar structures as precursors or intermediates. These include the synthesis of diverse pyrazolyl-thiazoles and triazolyl-thiazoles with potential applications in medicinal chemistry due to their structural novelty and potential biological activities (Kariuki et al., 2022).

Biological Activity and Drug Design

Compounds structurally related to 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol have been characterized for their potential biological activities. For instance, the synthesis of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its interaction with biological targets offer insights into drug design, particularly through docking studies which highlight their potential inhibitory actions (Nayak & Poojary, 2019).

Novel Synthesis Routes

The utilization of 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol analogs in synthesis offers new routes to pyrazole derivatives. McFadden and Huppatz (1991) explored the synthesis of (Pyrazol-4-yl)alkanones and Alkylpyrazole-4-Carbonitriles, demonstrating the versatility of these compounds in organic synthesis and their potential as precursors for compounds with interesting biological properties (McFadden & Huppatz, 1991).

Material Science and Catalysis

In material science and catalysis, derivatives of 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol have been studied for their potential as ligands in the formation of metal complexes. These complexes can exhibit unique structural characteristics and potential application in catalysis, as demonstrated by studies on palladium(II) and platinum(II) complexes (Pérez et al., 2013).

Advanced Synthetic Techniques

Advanced synthetic techniques involving 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol related compounds have been developed to facilitate the synthesis of complex molecules. For example, ultrasound-promoted synthesis of pyrazolo[3,4-b]pyridines showcases modern methodologies to efficiently create fused polycyclic structures, highlighting the versatility of pyrazole derivatives in synthetic chemistry (Nikpassand et al., 2010).

Safety and Hazards

The safety information for “1-(3-Methyl-1H-pyrazol-4-yl)-ethanone” can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(5-methyl-1H-pyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-6(5(2)9)3-7-8-4/h3,5,9H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHZDERXBFIBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-1H-pyrazol-4-yl)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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